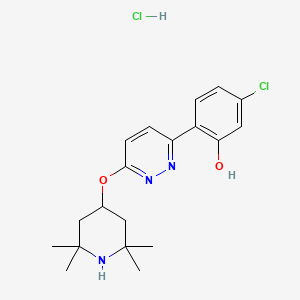
5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩は、様々な科学研究分野において関心を集めている複雑な有機化合物です。この化合物は、塩素化フェノール基、ピリダジニル環、およびテトラメチルピペリジニル部分を特徴としています。これらの官能基の存在により、化合物に独特の化学的および物理的特性が与えられ、様々な用途で価値のあるものとなっています。
準備方法
合成ルートと反応条件
5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩の合成は、一般的に複数のステップを伴います。一般的なアプローチの1つは、ピリダジニル中間体の調製から始まり、その後、塩素化フェノール基とテトラメチルピペリジニル基とカップリングされます。反応条件は、多くの場合、高収率と純度を確保するために、特定の触媒、溶媒、および温度制御の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産には、大規模なバッチ式または連続フロー式プロセスが用いられます。どの方法を選択するかは、所望の生産量、コストの考慮事項、環境への影響などの要因によって異なります。工業生産では、効率を最大化し、廃棄物を最小限に抑えるために、反応条件の最適化が強調されます。
化学反応の分析
反応の種類
5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩は、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、用いられる酸化剤と条件に応じて、異なる生成物を生成するために酸化することができます。
還元: 還元反応は官能基を変換し、新しい誘導体の形成につながります。
置換: 塩素化フェノール基は、求核置換反応に関与し、塩素原子を他の置換基に置換することができます。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は様々ですが、多くの場合、所望の変換を実現するために、制御された温度、特定の溶媒、および触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性がありますが、置換反応は様々な置換フェノールを生成することができます。
科学的研究の応用
Central Nervous System Disorders
The compound has been investigated for its potential as a therapeutic agent in treating various central nervous system (CNS) disorders. Research indicates that it may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of CNS conditions such as Alzheimer's disease and mild cognitive impairment. The modulation of these receptors can lead to improved neurotransmitter signaling, offering a novel approach to managing neurodegenerative diseases .
Metabolic Syndrome Treatment
5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride has shown promise in the treatment of metabolic syndrome components, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and is linked to insulin resistance and hypertension .
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .
Case Study 2: Anti-Diabetic Activity
In another investigation focusing on metabolic disorders, the compound was tested for its ability to lower blood glucose levels in diabetic rats. The results showed significant reductions in fasting glucose levels and improvements in insulin sensitivity compared to control groups .
作用機序
5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩が効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節し、様々な生化学的経路に影響を与えます。正確なメカニズムは、特定の用途と化合物が使用されている生物学的文脈によって異なります。
類似化合物との比較
類似化合物
2,2,6,6-テトラメチルピペリジン: 有機合成において障害基として使用される関連化合物。
4-ヒドロキシ-TEMPO: 酸化反応で使用される安定なニトロキシルラジカル。
2,2,6,6-テトラメチル-4-ピペリジノール: 有機化学において応用されているもう1つの誘導体。
独自性
5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩は、独自の反応性と安定性を付与する官能基の組み合わせによって際立っています。これは、他の化合物では容易に達成できない特定の化学的特性を必要とする用途に特に役立ちます。
生物活性
5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (CAS No. 1562343-70-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C19H25ClN3O2, with a molecular weight of 398.33 g/mol. The compound features a chloro-substituted phenolic structure linked to a pyridazine moiety through a tetramethylpiperidine side chain .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in the conversion of arachidonic acid to prostaglandins, thus modulating inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties by disrupting bacterial protein synthesis and cell wall formation .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to the presence of the tetramethylpiperidine moiety, which may influence neurotransmitter systems and provide protection against neurodegenerative processes .
Pharmacological Profile
The pharmacological profile includes various aspects such as solubility, permeability, and metabolic stability:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 5.66 |
| BBB Permeant | Yes |
| CYP450 Inhibition | CYP3A4 inhibitor |
| Toxicity | Moderate |
These properties suggest that the compound has favorable characteristics for oral bioavailability and potential central nervous system penetration .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of similar compounds:
特性
分子式 |
C19H25Cl2N3O2 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O2.ClH/c1-18(2)10-13(11-19(3,4)23-18)25-17-8-7-15(21-22-17)14-6-5-12(20)9-16(14)24;/h5-9,13,23-24H,10-11H2,1-4H3;1H |
InChIキー |
XWEADCYFHGAPNJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















